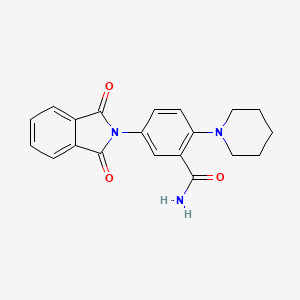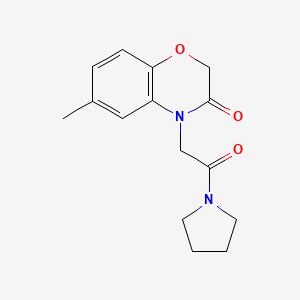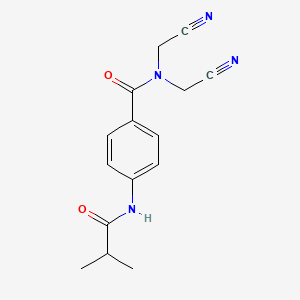
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology.
Mecanismo De Acción
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide is believed to bind to the SH3 domain of Grb2 through hydrogen bonding and hydrophobic interactions. This binding induces a conformational change in Grb2, which can then interact with other proteins in the cell signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have no significant effects on cell viability or proliferation at concentrations used in lab experiments. However, it can induce a slight increase in reactive oxygen species (ROS) production, which may affect cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide is its specificity for the SH3 domain of Grb2, which allows for the detection of protein-protein interactions with high sensitivity and selectivity. However, this compound has a relatively short half-life in cells and can be rapidly metabolized, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide research. One area of interest is the development of this compound-based probes for studying other protein-protein interactions in live cells. Another potential application is the use of this compound as a therapeutic agent for cancer treatment, as Grb2 is overexpressed in many types of cancer cells. Additionally, further studies are needed to investigate the long-term effects of this compound on cellular signaling pathways and its potential toxicity in vivo.
Conclusion
Overall, this compound is a promising chemical compound with potential applications in medicine and biotechnology. Its specificity for the SH3 domain of Grb2 makes it a useful tool for studying protein-protein interactions, and further research is needed to explore its full potential in these areas.
Métodos De Síntesis
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide can be synthesized by reacting 2-methoxy-5-nitroaniline with propionyl chloride and benzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide has been studied extensively for its potential applications in medicine and biotechnology. One of the main areas of research is its use as a fluorescent probe for detecting protein-protein interactions. This compound has been shown to bind specifically to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding can be detected by fluorescence resonance energy transfer (FRET) and used to study protein-protein interactions in live cells.
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-3-16(21)18-12-6-4-11(5-7-12)17(22)19-14-10-13(20(23)24)8-9-15(14)25-2/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZQTARUFGLRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B5774074.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5774082.png)

![N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5774099.png)



![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5774124.png)



![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)
